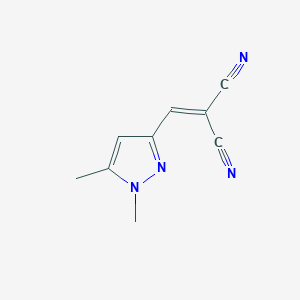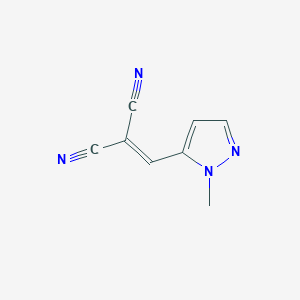![molecular formula C16H11ClN2O2 B4360344 2-({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE](/img/structure/B4360344.png)
2-({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE
Overview
Description
2-({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenoxy group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE typically involves multiple steps, starting with the preparation of the furan ring and the phenoxy group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy group is introduced via nucleophilic substitution reactions, where a chloro-substituted phenol reacts with a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the phenoxy group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine: In medicine, the compound’s derivatives may have potential therapeutic applications. For example, its structural analogs could be explored for their activity against specific diseases or as diagnostic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the nature of the interactions.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: Another compound with structural similarities, especially in the presence of halogenated aromatic rings.
Uniqueness: What sets this compound apart is its combination of a furan ring, a phenoxy group, and a malononitrile moiety
Properties
IUPAC Name |
2-[[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-11-3-2-4-15(17)16(11)20-10-14-6-5-13(21-14)7-12(8-18)9-19/h2-7H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMNPVQWGMHBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-CHLOROPHENYL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4360265.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B4360276.png)
![N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4360279.png)
METHANONE](/img/structure/B4360293.png)

![2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4360305.png)
![METHYL 1-({[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4360306.png)
amine; oxalic acid](/img/structure/B4360318.png)
![N,N-diallyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4360323.png)
![[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B4360330.png)
![1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE](/img/structure/B4360333.png)



